molecular formula C18H18F3NO3 B8150596 (S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate

(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8150596
M. Wt: 353.3 g/mol
InChI Key: RHBKGNFXARQSQA-INIZCTEOSA-N
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Description

(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound featuring a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

(S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate has several applications in scientific research:

    Pharmaceuticals: The compound’s unique properties make it a potential candidate for drug development, particularly for targeting metabolic and neurological disorders.

    Agrochemicals: Its stability and lipophilicity make it suitable for use in agrochemical formulations.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, while the biphenyl core provides structural stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-ethyl 3-amino-3-(4’-trifluoromethyl-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (S)-ethyl 3-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (S)-ethyl 3-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate imparts unique properties such as increased lipophilicity, metabolic stability, and resistance to nucleophilic substitution reactions. These characteristics make it distinct from other similar compounds and enhance its potential for various applications.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[4-[3-(trifluoromethoxy)phenyl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-2-24-17(23)11-16(22)13-8-6-12(7-9-13)14-4-3-5-15(10-14)25-18(19,20)21/h3-10,16H,2,11,22H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBKGNFXARQSQA-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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